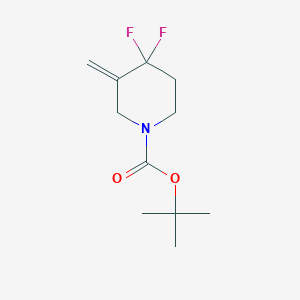
5-(3-bromo-4-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-BROMO-4-FLUOROPHENYL)-4-METHYL-2H-1,2,4-TRIAZOLE-3-THIONE: is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of a triazole ring substituted with a bromo-fluorophenyl group and a methyl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-BROMO-4-FLUOROPHENYL)-4-METHYL-2H-1,2,4-TRIAZOLE-3-THIONE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbon disulfide.
Substitution Reactions: The bromo-fluorophenyl group is introduced through substitution reactions using reagents like 3-bromo-4-fluoroaniline.
Methylation: The methyl group is added via methylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with hydrogenated functional groups.
Substituted Derivatives: Products with different substituents replacing the bromo or fluoro groups.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting various biological pathways.
Antimicrobial Activity: It exhibits antimicrobial properties against certain bacterial and fungal strains.
Medicine:
Drug Development: The compound is explored for its potential as a therapeutic agent in treating diseases such as cancer and infections.
Pharmacology: It is studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
Agriculture: The compound is investigated for its use as a pesticide or herbicide.
Chemical Manufacturing: It is used as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 5-(3-BROMO-4-FLUOROPHENYL)-4-METHYL-2H-1,2,4-TRIAZOLE-3-THIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
3-Bromo-4-fluorophenol: A compound with similar bromo and fluoro substituents but lacking the triazole ring.
(3-Bromo-4-fluorophenyl)boronic acid: Another compound with similar substituents but different functional groups.
Uniqueness:
Structural Features: The presence of both bromo and fluoro substituents on the phenyl ring, along with the triazole ring, makes this compound unique.
Biological Activity: The combination of these structural features contributes to its distinct biological activities, such as enzyme inhibition and antimicrobial properties.
特性
分子式 |
C9H7BrFN3S |
|---|---|
分子量 |
288.14 g/mol |
IUPAC名 |
3-(3-bromo-4-fluorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H7BrFN3S/c1-14-8(12-13-9(14)15)5-2-3-7(11)6(10)4-5/h2-4H,1H3,(H,13,15) |
InChIキー |
QFZZNBUQUJCTCP-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NNC1=S)C2=CC(=C(C=C2)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(3-Bromophenoxy)ethyl]hydrazine](/img/structure/B12440889.png)
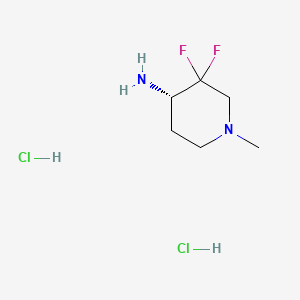
![2-Bromo-6-chlorothieno[3,2-c]pyridine](/img/structure/B12440903.png)
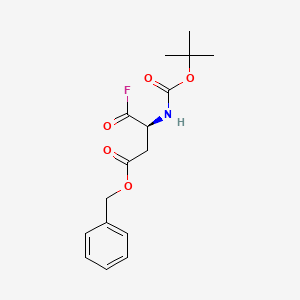
![Cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12440923.png)
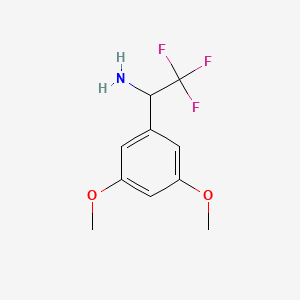
![2-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol](/img/structure/B12440936.png)
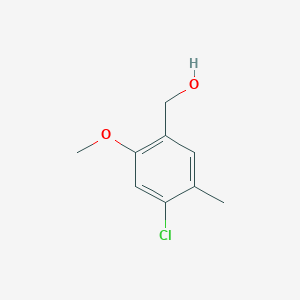
![2H,6H,7H,8H,9H-[1,3]Dioxolo[4,5-f]isoquinoline](/img/structure/B12440942.png)
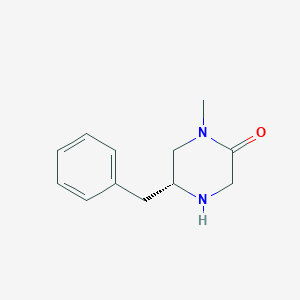
![rel-(5aR,7E,11E,14aS,15S)-5a,6,9,10,13,14,14a,15-Octahydro-1,3-dihydroxy-5a,9,9,12-tetramethyl-15-phenylbenzo[b]cycloundeca[e]pyran-2,4-dicarboxaldehyde](/img/structure/B12440949.png)

